1,11,14-Heptadecatriene-8,9-diol
Description
1,11,14-Heptadecatriene-8,9-diol is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of three double bonds and two hydroxyl groups, making it a polyunsaturated diol
Properties
CAS No. |
143004-61-9 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
heptadeca-1,11,14-triene-8,9-diol |
InChI |
InChI=1S/C17H30O2/c1-3-5-7-9-11-13-15-17(19)16(18)14-12-10-8-6-4-2/h4-5,7,11,13,16-19H,2-3,6,8-10,12,14-15H2,1H3 |
InChI Key |
PFODYVTXEFDXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC(C(CCCCCC=C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,14-Heptadecatriene-8,9-diol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated hydrocarbons, followed by hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and osmium tetroxide (OsO4) for hydroxylation.
Industrial Production Methods: Industrial production of 1,11,14-Heptadecatriene-8,9-diol may involve large-scale catalytic processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,11,14-Heptadecatriene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 1,11,14-Heptadecatriene-8,9-dione.
Reduction: Formation of 1,11,14-Heptadecatriene-8,9-diol with reduced double bonds.
Substitution: Formation of halogenated derivatives of 1,11,14-Heptadecatriene-8,9-diol.
Scientific Research Applications
1,11,14-Heptadecatriene-8,9-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,11,14-Heptadecatriene-8,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds may participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,8,11-Heptadecatriene: A related compound with similar double bond structure but lacking hydroxyl groups.
1,11,14-Heptadecatriene-8,9-epoxy: An epoxide derivative with different reactivity due to the presence of an epoxide ring.
Uniqueness: 1,11,14-Heptadecatriene-8,9-diol is unique due to the combination of double bonds and hydroxyl groups, which confer distinct chemical and biological properties
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